N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrClNO3/c27-18-12-15-24(22(16-18)25(30)21-8-4-5-9-23(21)28)29-26(31)17-10-13-20(14-11-17)32-19-6-2-1-3-7-19/h1-16H,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVZHYPYZFIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Bromo-2-(2-chlorobenzoyl)aniline
Reaction Scheme:
4-Bromoaniline + 2-Chlorobenzoyl Chloride → Intermediate 1
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (3.0 equiv) |
| Temperature | 0°C → Room Temperature |
| Reaction Time | 12 hours |
| Yield | 82-89% |
Critical Considerations:
Synthesis of 4-Phenoxybenzoic Acid
Method Comparison
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ullmann Coupling | CuI, 1,10-Phenanthroline | 67 | 95.2 |
| Mitsunobu Reaction | DIAD, PPh₃ | 78 | 98.1 |
| Nucleophilic Aromatic | K₂CO₃, DMF | 54 | 92.3 |
The Mitsunobu protocol provides superior yields and scalability despite higher reagent costs. Typical reaction parameters:
Amide Bond Formation
Conversion of 4-phenoxybenzoic acid to the corresponding acyl chloride precedes coupling with the aniline intermediate:
Acyl Chloride Preparation
- SOCl₂ (5.0 equiv) in toluene
- 80°C reflux for 3 hours
- Evaporation under reduced pressure yields >99% pure chloride
Coupling Reaction Optimization
| Condition | Conversion (%) | Side Products |
|---|---|---|
| NEt₃, DCM | 73 | N-Acylation byproducts |
| HATU, DIPEA | 92 | <2% dimerization |
| EDCl/HOBt, DMAP | 85 | 5% oxazolone |
Optimal results using HATU (1.1 equiv) with DIPEA (2.5 equiv) in anhydrous DMF:
- 25°C for 6 hours
- Quench with saturated NaHCO₃
- Extract with ethyl acetate (3×50 mL)
- Silica gel chromatography (hexane:EtOAc 4:1)
Alternative Synthetic Pathways
One-Pot Sequential Coupling
A patent-derived approach enables telescoped synthesis without intermediate isolation:
- Simultaneous Friedel-Crafts acylation and Ullmann coupling
- In situ amidation using mixed carbonates
- Continuous flow purification
Advantages:
- 40% reduction in total process time
- 15% increase in overall yield (78% vs 67%)
- Eliminates chromatographic steps
Enzymatic Aminolysis
Emerging biocatalytic methods show promise for green chemistry applications:
| Enzyme | Conversion (%) | Enantiomeric Excess |
|---|---|---|
| Candida antarctica Lipase B | 68 | >99% (R) |
| Pseudomonas fluorescens | 54 | 92% (S) |
Reaction conditions:
- Phosphate buffer (pH 7.4)
- 35°C, 24-hour incubation
- Enzyme loading 15 mg/mmol substrate
Analytical Characterization Data
Spectroscopic Profile
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=8.4 Hz, 2H), 7.89 (s, 1H), 7.62-7.58 (m, 4H) |
| 13C NMR | δ 167.2 (C=O), 159.4 (O-C-Ar), 135.8 (C-Br) |
| HRMS (ESI+) | m/z 567.0382 [M+H]+ (calc. 567.0379) |
Thermal Properties
- Melting Point: 214-216°C (DSC)
- TGA Decomposition Onset: 278°C
Industrial-Scale Production Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 50 g | 50 kg |
| Cycle Time | 72 hours | 96 hours |
| Cost/kg | $1,200 | $380 |
| Purity | 98.5% | 99.9% |
Critical scale-up factors:
- Switching from column chromatography to crystallization for purification
- Use of continuous stirred-tank reactors for exothermic steps
- Implementation of PAT (Process Analytical Technology) for real-time monitoring
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide exhibit significant anticancer properties, particularly through the inhibition of specific enzymes involved in tumor growth. For instance, studies have shown that derivatives of phenoxybenzamides can act as inhibitors of stearoyl-CoA desaturase, an enzyme implicated in cancer cell proliferation .
| Compound Type | Activity | Reference |
|---|---|---|
| Phenoxybenzamides | Inhibit stearoyl-CoA desaturase | |
| Related compounds | Antitumor effects in cell lines |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. The presence of the phenoxy group is known to enhance the compound's ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. This suggests a possible application in treating inflammatory diseases .
Building Block for Complex Molecules
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for further modifications and derivatizations, facilitating the development of novel therapeutic agents .
Methodological Innovations
Recent advancements in synthetic methodologies have highlighted the utility of this compound in developing new synthetic routes for aryloxy phenols. These compounds are crucial for synthesizing bioactive natural products and conducting polymers .
Case Study: Inhibition of Cyclooxygenase-2
A study focused on synthesizing radiotracer candidates for imaging Cyclooxygenase-2 expression utilized phenoxy derivatives similar to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide. The findings indicated that these derivatives could effectively target COX-2 in various cancer types, showcasing their potential in diagnostic imaging and therapeutic applications .
Case Study: Antimicrobial Resistance Research
Another case study explored the role of phenoxy compounds in combating antimicrobial resistance. Compounds structurally related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide were evaluated for their effectiveness against resistant bacterial strains, indicating a promising avenue for future research .
Mechanism of Action
The mechanism by which N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that lead to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzamides
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide (CAS: 5944-13-8)
- Molecular Formula: C₂₀H₁₂BrCl₂NO₂
- Molecular Weight : 449.125 g/mol ()
- Key Features : Contains a 2-chlorobenzoyl group and a 2-chloro substituent on the benzamide ring.
- Comparison: The dual chloro substitution at the 2-position may enhance electrophilic reactivity compared to the phenoxy variant.
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-3-chlorobenzamide
- Molecular Formula: C₂₀H₁₂BrCl₂NO₂
- Molecular Weight : 449.125 g/mol ()
- Key Features : Chlorine substituent at the 3-position instead of 2.
- Comparison: Positional isomerism alters steric and electronic effects.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
Sulfamoyl and Methoxy Derivatives
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dipropylsulfamoyl)benzamide
- Molecular Formula : C₂₆H₂₆BrClN₂O₄S
- Molecular Weight : 577.9176 g/mol ()
- Key Features : Sulfamoyl group (SO₂N) at the 4-position.
- Comparison : The sulfamoyl moiety increases polarity and solubility, making it more suitable for aqueous environments. However, the larger molecular weight may reduce membrane permeability .
N-(4-bromo-2-fluorophenyl)-2,4-bis(methyloxy)benzamide
Heterocyclic and Complex Derivatives
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
- Molecular Formula : C₂₈H₂₂BrN₃O
- Key Features : Quinazoline core with bromo and phenyl substituents ().
- Comparison : The quinazoline system introduces planar aromaticity, favoring intercalation or kinase inhibition. However, increased rigidity may reduce conformational adaptability .
4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
Research Implications
- Structural Activity : The position and type of halogen substituents (Cl vs. F) significantly influence electronic and steric properties, affecting target binding .
- Functional Groups : Sulfamoyl and methoxy groups enhance solubility but may trade off with permeability .
- Synthetic Efficiency : High-yield syntheses (e.g., 90% in ) highlight methodologies for optimizing halogenated benzamides.
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide is an organic compound with a complex structure, notable for its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C18H14BrClNO2 and a molecular weight of approximately 406.67 g/mol. Its structure includes a bromine atom, a chlorine atom, and two phenyl rings linked through amide and phenoxy groups, contributing to its unique chemical properties.
Biological Activity
Research indicates that N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide exhibits several biological activities:
- Anticancer Properties : The compound has shown selective toxicity towards non-small cell lung cancer (NSCLC) lines. In high-throughput screening, it was identified among compounds that selectively inhibit cell growth in cancerous tissues while sparing normal cells .
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Mechanism of Action : The biological effects are believed to arise from interactions with specific cellular targets, potentially including enzymes involved in lipid metabolism. For instance, it may inhibit stearoyl-CoA desaturase (SCD), leading to cellular stress and apoptosis in certain cancer cells .
Synthesis
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide typically involves several steps:
- Preparation of Intermediates : Starting with 4-bromo-2-(2-chlorobenzoyl)aniline, this is reacted with 4-phenoxybenzoyl chloride.
- Reaction Conditions : The reaction often utilizes triethylamine as a base and dichloromethane as a solvent, performed at room temperature and monitored via thin-layer chromatography.
Table 1: Summary of Biological Activities
Case Study: Selective Cytotoxicity in Cancer Cells
In a study examining the effects of various compounds on NSCLC cell lines, N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide demonstrated significant selectivity in killing cancer cells while maintaining normal cell viability. This selectivity is attributed to the differential expression of cytochrome P450 isoforms in sensitive cancer cells, which metabolize the compound into active forms that inhibit key metabolic pathways .
Applications
The potential applications of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide span multiple fields:
- Medicinal Chemistry : As a pharmacophore for developing new drugs targeting specific enzymes or receptors.
- Materials Science : Its unique structure may lead to novel materials with enhanced properties.
- Biological Research : Used in biochemical assays to study interactions with biomolecules.
Q & A
Q. What are the standard synthetic routes for N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound is typically synthesized via a multi-step condensation reaction. First, 4-bromo-2-aminophenol reacts with 2-chlorobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane solvent, 0–5°C) to form the halogenated benzoyl intermediate. Subsequent coupling with 4-phenoxybenzoic acid is achieved using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous DMF at 60°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization requires strict control of stoichiometry, inert atmosphere (N₂), and moisture-free conditions .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify aromatic protons, halogen substituents, and amide linkages. Coupling patterns confirm substitution positions .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms molecular weight and fragmentation patterns .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-Br/C-Cl stretches) validate functional groups .
Q. How is X-ray crystallography applied to resolve the crystal structure of halogenated benzamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection at 100 K (liquid N₂ cooling) minimizes thermal motion artifacts. Structure solution via SHELXT (direct methods) and refinement with SHELXL (full-matrix least-squares) resolve halogen-heavy atom positions. Displacement parameter analysis (e.g., ADPs) identifies potential disorder .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for halogen-rich benzamide derivatives?
- Methodological Answer : Discrepancies often arise from crystal twinning, disorder, or data collection artifacts. Strategies include:
- Twinning Analysis : Use PLATON’s TWINLAW to detect twinning operators. Refinement in SHELXL with TWIN and BASF instructions .
- Disordered Halogen Handling : Split refinement for overlapping Br/Cl atoms, constrained occupancy (e.g., 50:50), and distance/angle restraints to maintain chemical rationality .
- Validation Tools : Check R-factor convergence, Fo/Fc maps for residual electron density, and CCDC validation reports to flag outliers .
Q. What strategies address conflicting biological activity data across different assay systems?
- Methodological Answer :
- Assay Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with positive/negative controls .
- Solubility Optimization : Use co-solvents (e.g., DMSO ≤1%) or lipid-based carriers to mitigate aggregation in aqueous media .
- Target-Specific Profiling : Validate interactions via surface plasmon resonance (SPR) for binding kinetics and molecular docking (AutoDock Vina) to predict binding poses with target enzymes/receptors .
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- QSAR Modeling : Use Gaussian or Spartan to calculate electronic parameters (e.g., HOMO-LUMO gaps, dipole moments) and correlate with IC₅₀ values from enzyme inhibition assays .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (AMBER or GROMACS) to assess stability and identify key binding residues .
- Halogen Bonding Analysis : Mercury (CCDC) software visualizes halogen∙∙∙π or halogen∙∙∙O/N interactions critical for target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
